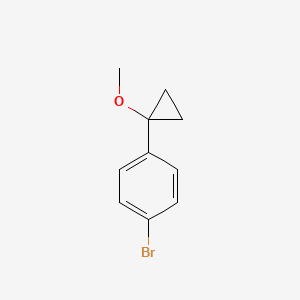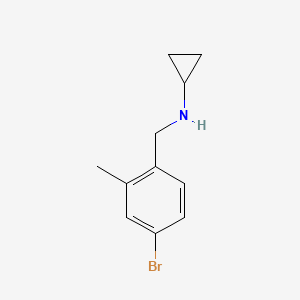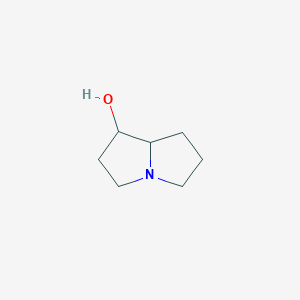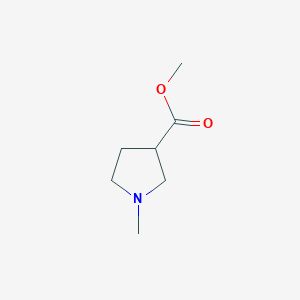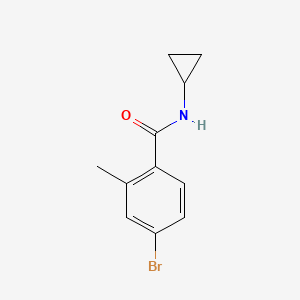
4-bromo-N-cyclopropyl-2-methylbenzamide
概要
説明
Synthesis Analysis
The synthesis of 4-bromo-N-cyclopropyl-2-methylbenzamide involves several steps . The reaction is carried out in N,N-dimethyl-formamide at 100℃ . The reaction involves the use of dichloro (1,1’-bis (diphenylphosphanyl)ferrocene)palladium (II)*CH 2 Cl 2 and potassium acetate .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrNO/c1-7-6-8 (12)2-5-10 (7)11 (14)13-9-3-4-9/h2,5-6,9H,3-4H2,1H3, (H,13,14) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.科学的研究の応用
Radioligand Development for Neuroimaging
A study on (S)-5-bromo-N-[(1-cyclopropylmethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide (4) highlighted its picomolar in vitro binding affinity to the D(2) receptor, with promising applications in PET imaging for mapping low densities of dopamine D2 receptors in the brain. This research demonstrates the compound's potential in neuroimaging and the study of neurological disorders (Airaksinen et al., 2008).
Synthetic Opioid Investigation
The compound 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700), a structural isomer related to the query chemical, has been scrutinized for its analgesic properties, showing increased potency compared to morphine. The study of such compounds aids in understanding opioid receptor selectivity and potential therapeutic applications, though U-47700 itself has raised concerns due to its abuse potential (Elliott et al., 2016).
Chemical Synthesis and Biological Activity
Research on the synthesis of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide, closely related in structure to the target compound, showcases the chemical versatility and potential for producing biologically active molecules. These synthesized compounds were evaluated for their antibacterial and antifungal activities, illustrating the broader implications of using bromo-cyclopropyl benzamides in drug discovery (Mehta, 2013).
Organic Synthesis and Oxidation Studies
A study on the oxidation of tertiary benzamides, including N-cyclopropyl-N-methylbenzamide, by the 5,10,15,20-tetraphenylporphyrinatoiron(III) chloride-tert-butylhydroperoxide system, explores the alpha-position oxidation of N-alkyl groups. Such research contributes to our understanding of organic synthesis processes and the development of novel synthetic methodologies (Constantino & Iley, 2004).
Safety and Hazards
While specific safety and hazard information for 4-bromo-N-cyclopropyl-2-methylbenzamide is not available from the search results, general precautions should be taken while handling this compound. These include avoiding inhalation of vapour or mist, keeping away from sources of ignition, and taking measures to prevent the build-up of electrostatic charge .
特性
IUPAC Name |
4-bromo-N-cyclopropyl-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7-6-8(12)2-5-10(7)11(14)13-9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCAKOFFLWVGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Allyl N-[(1H-indol-7-yl)methyl]amine](/img/structure/B3130825.png)
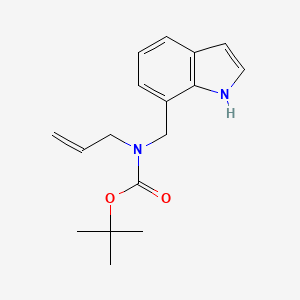
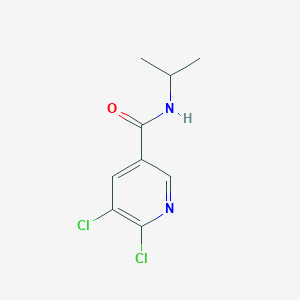


![1-[4-(Difluoromethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B3130860.png)
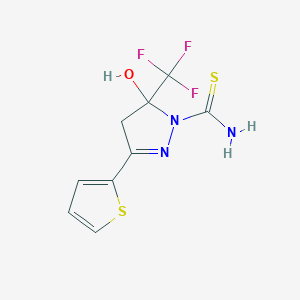
![4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol](/img/structure/B3130873.png)
